molecular formula C8H16 B3415963 6-Methyl-1-heptene CAS No. 5026-76-6

6-Methyl-1-heptene

Cat. No.: B3415963
CAS No.: 5026-76-6
M. Wt: 112.21 g/mol
InChI Key: DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Description

6-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a type of alkene, characterized by the presence of a carbon-carbon double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-1-heptene can be synthesized through several methods. One common approach involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .

Industrial Production Methods

In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a nickel or palladium complex, to facilitate the formation of higher alkenes from ethylene. The resulting mixture is then separated by distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-heptene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Methyl-1-heptene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond is broken, and hydrogen atoms are added to the carbon atoms, converting the alkene into an alkane. In oxidation reactions, the double bond is converted into a hydroxyl group, forming an alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which provides distinct reactivity patterns compared to other alkenes. The presence of the methyl group on the sixth carbon influences its chemical behavior, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

6-methylhept-1-ene
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InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3
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InChI Key

DFVOXRAAHOJJBN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCC=C
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Molecular Formula

C8H16
Record name ISOOCTENE
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DSSTOX Substance ID

DTXSID30891923
Record name 6-Methyl-1-heptene
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Molecular Weight

112.21 g/mol
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Physical Description

Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air., Liquid; [ChemSampCo MSDS]
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Flash Point

less than 20 °F (NFPA, 2010)
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Vapor Pressure

25.2 [mmHg]
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CAS No.

11071-47-9, 5026-76-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 6-Methyl-1-heptene?

A1: this compound is a branched alkene with the molecular formula C8H16. Its structure consists of a seven-carbon chain with a methyl group substituent on the sixth carbon and a double bond between the first and second carbons.

Q2: How is the structure of this compound confirmed spectroscopically?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. [, ] Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the C=C stretch and C-H vibrations. Raman spectroscopy provides complementary information on molecular vibrations. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, helps determine the carbon backbone and branching patterns within the molecule. []

Q3: How does this compound behave in polymerization reactions with ethylene?

A3: Studies show that this compound can be copolymerized with ethylene using metallocene catalysts like [Ph2C(Cp)(2,7-ditertBuFlu)]ZrCl2. [] The incorporation of this compound into the polyethylene backbone influences the polymer's properties, and researchers can control the incorporation rate by adjusting reaction conditions like temperature and monomer feed composition. []

Q4: How does the incorporation of this compound into polyethylene affect the polymer's properties?

A4: While specific property changes depend on the degree of incorporation, the presence of the branched this compound units generally disrupts the crystallinity of the polyethylene chains. [] This disruption can lead to altered mechanical properties, potentially increasing flexibility and impact resistance compared to highly crystalline polyethylene.

Q5: Are there alternative monomers similar to this compound used in copolymerization reactions?

A5: Yes, researchers have explored other α-olefins with varying chain lengths and branching patterns for copolymerization. [] Examples include linear α-olefins like 1-hexene and 1-octene, as well as branched isomers like 4-methyl-1-pentene. [] This allows for fine-tuning the final polymer properties by selecting suitable comonomers.

Q6: Has this compound been investigated in other chemical reactions beyond polymerization?

A6: Yes, research indicates that this compound can participate in radical reactions. [, , ] For example, studies using the 2-methyl-6-hepten-2-yl radical clock, generated from 2,2'-azo-2-methyl-6-heptene (a precursor of this compound), have provided insights into reaction mechanisms involving radical intermediates. [, , ]

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